Bersaldegenin 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bersaldegenin 3-acetate is a bufadienolide compound isolated from the plant species Kalanchoe pinnata. Bufadienolides are a group of polyhydroxy C-24 steroids and their glycosides, containing a six-membered lactone (α-pyrone) ring at the C-17β position. This compound is known for its cytotoxic effects against various tumor cells .
Preparation Methods
The preparation of bersaldegenin 3-acetate typically involves extraction from Kalanchoe pinnata leaves. The leaves are processed to isolate bufadienolides, including this compound. The extraction process may involve solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
Bersaldegenin 3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can reduce the lactone ring or other functional groups.
Substitution: This reaction can replace functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bersaldegenin 3-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of bersaldegenin 3-acetate involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to interfere with cellular processes, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect cell viability and proliferation .
Comparison with Similar Compounds
Bersaldegenin 3-acetate is similar to other bufadienolides such as:
- Bryophyllin A
- Bryophyllin C
- Bersaldegenin 1-acetate
- Bersaldegenin 1,3,5-orthoacetate
- Daigremontianin
Compared to these compounds, this compound is unique due to its specific acetylation at the C-3 position, which may influence its biological activity and cytotoxic properties .
Properties
CAS No. |
23044-72-6 |
---|---|
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
[10-formyl-1,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H34O8/c1-15(28)34-17-11-21(29)25(14-27)19-5-8-23(2)18(16-3-4-22(30)33-13-16)7-10-26(23,32)20(19)6-9-24(25,31)12-17/h3-4,13-14,17-21,29,31-32H,5-12H2,1-2H3 |
InChI Key |
BSHOWDODIUWLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=COC(=O)C=C5)C)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.